2-Methyl-4-nitrobenzamide

Übersicht

Beschreibung

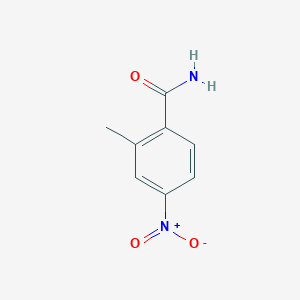

2-Methyl-4-nitrobenzamide is a chemical compound with the molecular formula C8H8N2O3 . It has a molecular weight of 180.16 . The compound appears as a pale-yellow to yellow-brown solid .

Molecular Structure Analysis

The molecular structure of this compound consists of a benzamide core with a methyl group at the 2-position and a nitro group at the 4-position . The exact 3D structure and other details are not available in the search results.Physical And Chemical Properties Analysis

This compound is a pale-yellow to yellow-brown solid . Other physical and chemical properties such as melting point, boiling point, solubility, etc., are not available in the search results.Wissenschaftliche Forschungsanwendungen

Crystal Engineering and Molecular Interactions

- Ternary Cocrystals Formation : Utilization of 2-Methyl-4-nitrobenzamide in creating ternary cocrystals, emphasizing the role of hydrogen bonds and halogen bonds in the process (Tothadi & Desiraju, 2013).

- Structural Motifs in Binary Co-crystals : Analysis of 4-nitrobenzamide in binary co-crystals, revealing unique homomeric amide⋯amide dimers and highlighting the significance of heteromeric intermolecular interactions (Aakeröy, Desper, & Helfrich, 2004).

Synthesis and Chemical Properties

- Synthesis of Mannich Bases : Integration of this compound into Mannich bases for antimicrobial studies, highlighting its role in chemical synthesis and biological applications (Joshi, Manikpuri, & Khare, 2009).

- Synthesis of Quinazolin-4(3H)-ones : Employment in the one-pot synthesis of quinazolin-4(3H)-ones, demonstrating its utility in creating heterocyclic compounds (Romero, Salazar, & López, 2013).

Biological and Medicinal Applications

- Antimycobacterial Activity : Examination of nitrobenzamide derivatives, including this compound, for their potential in treating tuberculosis (Wang et al., 2019).

- Anticonvulsant Properties : Investigation of substituted nitrobenzamides for their anticonvulsant activity, highlighting potential medicinal applications (Pandey, Singh, Brumleve, & Parmar, 1981).

Analytical Applications

- Gas Chromatographic Determination : Application in the analytical determination of specific compounds in animal feeding stuffs, showcasing its use in analytical chemistry (Hoodless & Weston, 1969).

Physical Chemistry

- Enthalpies of Formation : Study of the gas phase enthalpies of formation of nitrobenzamides, including this compound, to understand their energetic properties (Ximello et al., 2014).

Eigenschaften

IUPAC Name |

2-methyl-4-nitrobenzamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8N2O3/c1-5-4-6(10(12)13)2-3-7(5)8(9)11/h2-4H,1H3,(H2,9,11) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PVKLVGVLMCIHII-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)[N+](=O)[O-])C(=O)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

180.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(2-ethoxyphenyl)-N-[2-(1-methyl-1,2,3,4-tetrahydro-6-quinolinyl)-2-morpholinoethyl]ethanediamide](/img/structure/B2880731.png)

![2-[6-(4-fluorophenyl)pyridazin-3-yl]sulfanyl-N-(2-methoxy-5-methylphenyl)acetamide](/img/structure/B2880733.png)

![N-(4-naphthalen-2-yl-1,3-thiazol-2-yl)-4-[4-[(4-naphthalen-2-yl-1,3-thiazol-2-yl)carbamoyl]phenoxy]benzamide](/img/structure/B2880737.png)

![4-[(4-methylbenzyl)oxy]-N'-[(E,2Z)-3-phenyl-2-propenylidene]benzenecarbohydrazide](/img/structure/B2880743.png)

![1-[(2-Chlorophenyl)acetyl]-4-{[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]methyl}piperidine](/img/structure/B2880747.png)

![N1-(benzo[d][1,3]dioxol-5-yl)-N2-((1-(pyridin-2-yl)piperidin-4-yl)methyl)oxalamide](/img/structure/B2880749.png)

![2-[5-(azepan-1-ylsulfonyl)-2-oxopyridin-1(2H)-yl]-N-(2,4-difluorophenyl)acetamide](/img/structure/B2880750.png)

![N,N-diethyl-2-[3-[2-keto-2-(4-phenyl-3,6-dihydro-2H-pyridin-1-yl)acetyl]indol-1-yl]acetamide](/img/structure/B2880753.png)